

Spectroscopic Data of 1-Tosylpyrrole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Tosylpyrrole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-tosylpyrrole**, a key intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The structural integrity of **1-tosylpyrrole** can be unequivocally confirmed through the collective analysis of its NMR, IR, and MS spectra. The key quantitative data from these analytical techniques are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **1-Tosylpyrrole** (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.73	d	8.4	2H	H-2', H-6' (Tosyl group)
7.27	d	8.4	2H	H-3', H-5' (Tosyl group)
7.15	t	2.3	2H	H-2, H-5 (Pyrrole ring)
6.28	t	2.3	2H	H-3, H-4 (Pyrrole ring)
2.40	s	-	3H	-CH ₃ (Tosyl group)

Solvent: Chloroform-d (CDCl₃). Spectrometer frequency: 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for **1-Tosylpyrrole**

A detailed theoretical and experimental investigation of the NMR spectra of 1-(p-tolylsulfonyl) pyrrole has been conducted.[2][3] Due to the molecule's C₂ mirror plane symmetry, the ¹³C NMR spectrum displays 7 distinct signals instead of the full 11 carbons.[4]

Chemical Shift (δ) ppm	Assignment
145.1	C-4' (Tosyl group)
135.5	C-1' (Tosyl group)
129.8	C-3', C-5' (Tosyl group)
126.9	C-2', C-6' (Tosyl group)
121.5	C-2, C-5 (Pyrrole ring)
112.3	C-3, C-4 (Pyrrole ring)
21.6	-CH ₃ (Tosyl group)

Note: The assignments are based on computational studies and comparison with related structures. The full experimental details can be found in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 88-96 (2015).[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **1-Tosylpyrrole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3140	Medium	C-H stretching (Aromatic)
1597	Strong	C=C stretching (Aromatic)
1370	Strong	SO ₂ stretching (asymmetric)
1180	Strong	SO ₂ stretching (symmetric)
1092	Strong	S-N stretching
720	Strong	C-H out-of-plane bending (Aromatic)

The vibrational spectra of 1-(p-tolylsulfonyl) pyrrole have been investigated in the region of 4000-400 cm⁻¹. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **1-Tosylpyrrole**

m/z	Proposed Fragment
221	$[M]^+$ (Molecular Ion)
155	$[M - SO_2]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
67	$[C_4H_5N]^+$ (Pyrrole cation)

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the synthesis of **1-tosylpyrrole** and its spectroscopic characterization are provided below.

Synthesis of 1-Tosylpyrrole

Materials:

- Pyrrole
- p-Toluenesulfonyl chloride (TsCl)
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Water
- Anhydrous sodium sulfate
- Methanol

Procedure:[\[1\]](#)

- Under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in anhydrous THF (20 mL) is added dropwise to a stirred suspension of sodium hydride (3.13 g, 60%) in anhydrous THF (20 mL).

- The reaction mixture is stirred at room temperature for 30 minutes.
- A solution of p-toluenesulfonyl chloride (14.2 g) in anhydrous THF (20 mL) is then added to the mixture.
- The reaction is stirred at room temperature for an additional 3 hours.
- Upon completion of the reaction (monitored by TLC), water is carefully added to quench the reaction.
- The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole as a solid.

NMR Spectroscopy

Sample Preparation:[\[5\]](#)

- Dissolve approximately 5-10 mg of **1-tosylpyrrole** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Instrument Parameters (Typical):

- Spectrometer: 300 MHz or higher field NMR spectrometer.

- Nuclei: ^1H and ^{13}C .
- Solvent: CDCl_3 .
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^1H NMR:
 - Number of scans: 8-16
 - Relaxation delay: 1-2 s
- ^{13}C NMR:
 - Number of scans: 1024 or more, depending on concentration.
 - Technique: Proton-decoupled.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):[\[6\]](#)

- Grind a small amount (1-2 mg) of **1-tosylpyrrole** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters (Typical):

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .

- Number of scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.

Mass Spectrometry

Sample Preparation:[\[7\]](#)

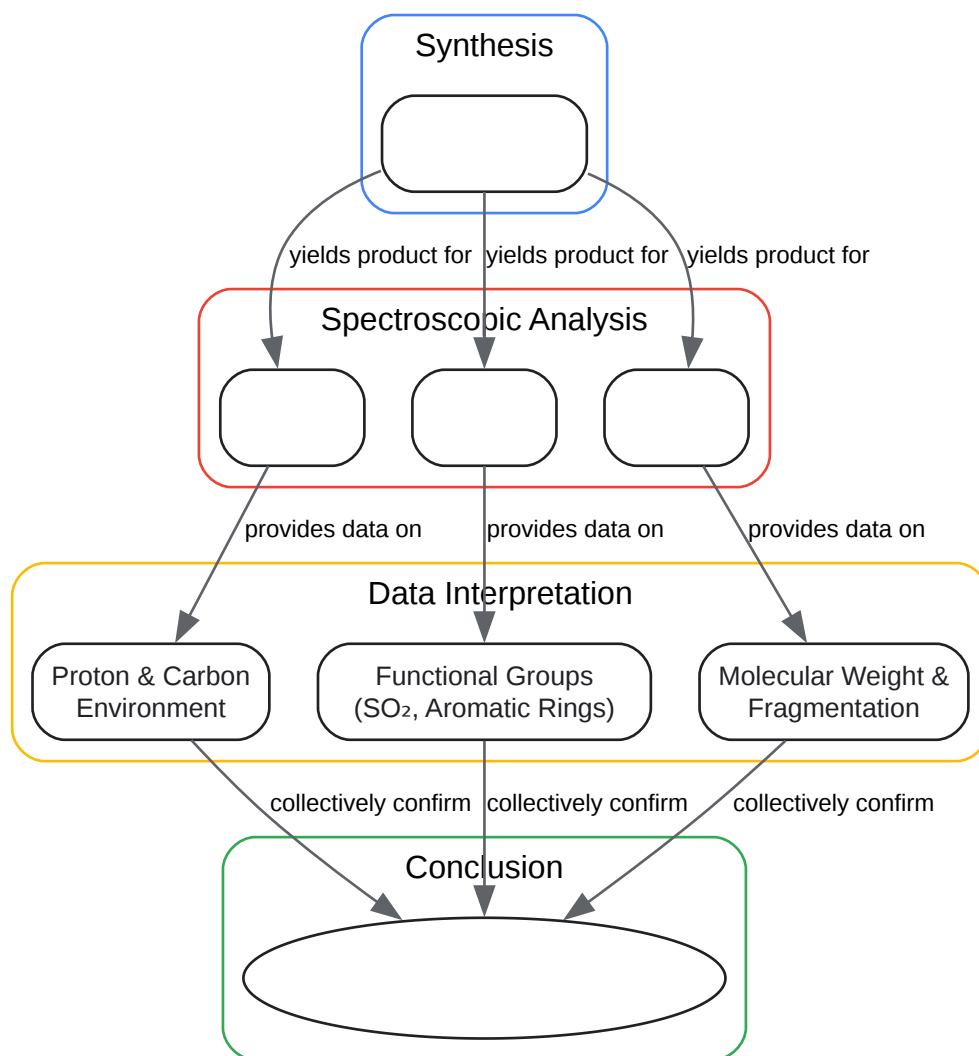
- Prepare a dilute solution of **1-tosylpyrrole** in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
- Further dilute the stock solution to a final concentration of about 1-10 µg/mL.
- The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

Instrument Parameters (Typical for GC-MS):[\[7\]](#)

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: A non-polar or medium-polarity capillary column.
- Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
- Scan Range: m/z 40-300.

Data Interpretation and Structural Confirmation

The collective spectroscopic data provides a definitive structural confirmation of **1-tosylpyrrole**. The logical workflow for this confirmation is illustrated in the diagram below.



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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of **1-tosylpyrrole**.

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